

Application Notes and Protocols for Cy5-PEG4-acid in Flow Cytometry

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Compound of Interest

Compound Name: *Cy5-PEG4-acid*

Cat. No.: *B1192603*

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Introduction

Cy5-PEG4-acid is a fluorescent labeling reagent comprising a Cyanine5 (Cy5) fluorophore linked to a four-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group. The Cy5 dye is a bright, far-red fluorophore with an excitation maximum at approximately 649 nm and an emission maximum at around 667 nm.^[1] This spectral profile makes it ideal for flow cytometry applications, as it is well-excited by the common 633 nm helium-neon (HeNe) or 647 nm krypton-ion lasers and emits in a region of the spectrum where cellular autofluorescence is minimal, leading to an improved signal-to-noise ratio.^[2]

The terminal carboxylic acid allows for the covalent conjugation of the dye to primary amine groups on proteins, such as antibodies, through the formation of a stable amide bond in the presence of activators like EDC or DCC.^[1] The hydrophilic PEG4 spacer enhances the water solubility of the conjugate and can reduce non-specific binding.^[1] These characteristics make **Cy5-PEG4-acid** a valuable tool for the sensitive and specific detection of cell surface and intracellular targets by flow cytometry.

Data Presentation

The following tables summarize key quantitative data relevant to the use of **Cy5-PEG4-acid** in flow cytometry.

Table 1: Spectral Properties of Cy5

Property	Wavelength (nm)
Excitation Maximum	~649
Emission Maximum	~667

Table 2: Example Quantitative Data from Flow Cytometry using Cy5-labeled Probes

Parameter	Sample A	Sample B	Sample C	Reference
Percentage of Cy5 Positive Cells (%)	2.5 ± 0.1	50.5 ± 5.0	53.4 ± 3.1	
Mean Fluorescence Intensity (MFI)	56.7 ± 4.8	1472 ± 54.2	1080 ± 33.2	[3]
Stain Index (Calculated)	Low	High	High	[4][5]

Note: The Stain Index is a relative measure of brightness, calculated as the difference between the median fluorescence of the positive and negative populations, divided by twice the standard deviation of the negative population.[6][4][5] Higher values indicate better separation of positive and negative populations.

Experimental Protocols

Protocol 1: Conjugation of Cy5-PEG4-acid to a Primary Antibody

This protocol describes the covalent labeling of a primary antibody with **Cy5-PEG4-acid**.

Materials:

- Purified primary antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

- **Cy5-PEG4-acid**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium Bicarbonate, pH 8.5-9.0
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or a pre-activated NHS ester of **Cy5-PEG4-acid**
- Desalting column (e.g., Sephadex G-25)
- Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

- Antibody Preparation:
 - Dialyze the antibody against 100 mM sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing preservatives.
 - Adjust the antibody concentration to 2-5 mg/mL.
- **Cy5-PEG4-acid** Stock Solution Preparation:
 - Immediately before use, dissolve **Cy5-PEG4-acid** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Activation of Carboxylic Acid (if not using an NHS ester):
 - This step is for **Cy5-PEG4-acid**. If you are using a pre-activated NHS ester, you can skip to step 4.
 - In a separate microfuge tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 0.1 M each.
 - Add a 1.2-fold molar excess of the EDC/NHS solution to the **Cy5-PEG4-acid** solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

- Conjugation Reaction:
 - A starting molar ratio of dye to antibody between 5:1 and 10:1 is recommended. This should be optimized for each antibody.[\[2\]](#)
 - Slowly add the calculated volume of the activated **Cy5-PEG4-acid** solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unconjugated dye using a desalting column pre-equilibrated with the Storage Buffer.
 - Collect the first colored fraction, which contains the conjugated antibody.
- Determination of Degree of Labeling (DOL) (Optional but Recommended):
 - Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).
 - Calculate the protein concentration and the DOL using the following formulas:
 - Protein Concentration (M) = $[A_{280} - (A_{650} \times 0.05)] / \epsilon_{\text{protein}}$
 - $DOL = A_{650} / (\epsilon_{\text{Cy5}} \times \text{Protein Concentration (M)})$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and ϵ_{Cy5} is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).[\[7\]](#)[\[8\]](#) The factor 0.05 is a correction factor for the absorbance of Cy5 at 280 nm.[\[8\]](#)
 - An optimal DOL is typically between 3 and 7.[\[2\]](#)[\[9\]](#)
- Storage:
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding glycerol to a final concentration of 50% and storing at -20°C.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cell surface markers on suspended cells using a **Cy5-PEG4-acid** conjugated primary antibody.

Materials:

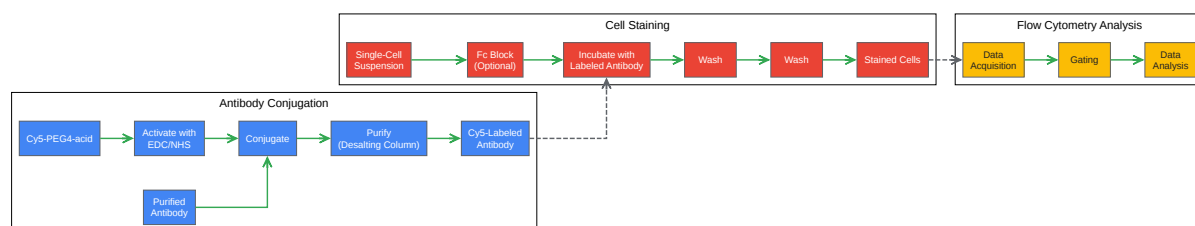
- Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- **Cy5-PEG4-acid** conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc block reagent (optional, but recommended)
- Viability dye (e.g., DAPI, Propidium Iodide)
- FACS tubes (polystyrene round-bottom tubes)

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
 - Ensure cell viability is >95%.
- Fc Receptor Blocking (Optional):
 - To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into FACS tubes.
 - Add the predetermined optimal concentration of the Cy5-conjugated antibody to the cells. This should be determined by titration for each new conjugate.

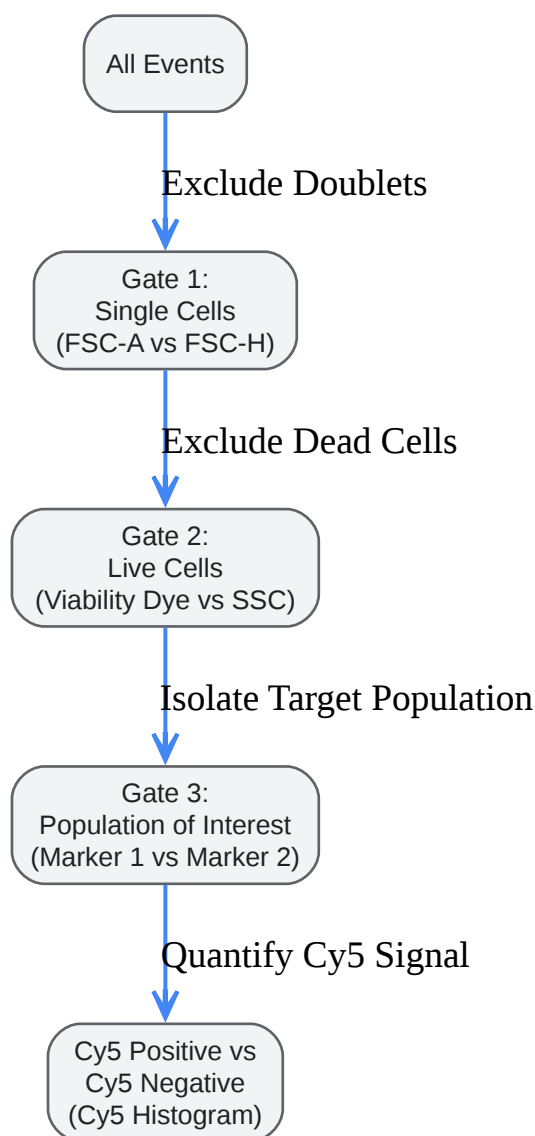
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step twice.
- Resuspension and Viability Staining:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - If desired, add a viability dye just before analysis to exclude dead cells from the analysis.
- Data Acquisition:
 - Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.
 - Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
 - Use a histogram or a dot plot to visualize the Cy5 fluorescence.
 - Ensure appropriate compensation controls are run if performing multicolor flow cytometry.

Visualizations



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Caption: Experimental workflow for using **Cy5-PEG4-acid** in flow cytometry.



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Caption: A typical gating strategy for flow cytometry analysis.

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